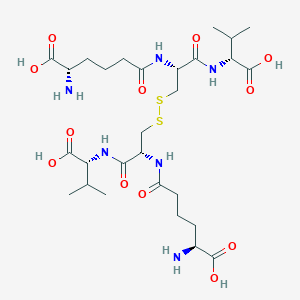
(2-乙基-4-甲基-1,3-噻唑-5-基)甲醇
描述
(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药和生物活性
噻唑已被发现具有广泛的医药和生物活性。 它们因其抗菌、抗逆转录病毒、抗真菌、抗癌、抗糖尿病、抗炎、抗阿尔茨海默病、抗高血压、抗氧化和保肝活性而被用于各种药物的开发 。 例如,它们出现在杆菌肽、青霉素抗生素以及各种合成药物(例如短效磺胺类药物磺胺噻唑)中 .
农业化学应用
噻唑及其衍生物在农药领域有应用 。它们可用于开发杀虫剂和其他农业化学品。
工业应用
在工业领域,噻唑可用于生产光敏剂、橡胶硫化剂、液晶、传感器、防晒霜、催化剂、染料、颜料和生色团 .
摄影增感剂
噻唑可用作摄影增感剂 。它们可以提高感光胶片和相纸对光的敏感度,从而改善图像质量。
抗氧化性能
噻唑已被发现具有抗氧化性能 。它们可以中和体内的有害自由基,从而防止氧化应激和相关的健康问题。
抗菌性能
噻唑已被发现具有显著的抗菌性能 。它们可以抑制微生物的生长或杀死微生物,使其在治疗各种感染中发挥作用。
抗癌性能
噻唑已被发现具有抗癌性能 。它们可以抑制癌细胞的生长,使其成为开发新型抗癌药物的潜在候选药物。
抗阿尔茨海默病性能
噻唑已被发现具有抗阿尔茨海默病性能 。它们可能用于治疗阿尔茨海默病,这是一种以进行性记忆丧失和认知能力下降为特征的神经退行性疾病。
安全和危害
The safety data sheet for “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol” advises against breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
未来方向
Research on thiazole derivatives, including “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol”, is ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions of research on this compound could include further exploration of its biological activities and potential applications in medicine.
属性
IUPAC Name |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFLNFBTDIHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568118 | |
| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137267-28-8 | |
| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)


![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)


![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)
![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)



